
trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” is a synthetic organic compound that belongs to the class of silyl-protected dihydrofuran derivatives. These compounds are often used in organic synthesis due to their stability and reactivity under specific conditions. The presence of tert-butyldimethylsilyl groups provides protection to hydroxyl functionalities, making the compound useful in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” typically involves the following steps:
Protection of Hydroxyl Groups: The starting material, which contains hydroxyl groups, is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step results in the formation of silyl-protected intermediates.
Formation of Dihydrofuran Ring: The protected intermediates undergo cyclization under acidic or basic conditions to form the dihydrofuran ring structure.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the dihydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the dihydrofuran ring or the silyl-protected groups, resulting in the formation of alcohols or other reduced products.
Substitution: The silyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) or acidic conditions can be used to remove silyl groups and introduce other functionalities.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction may produce alcohols.
科学研究应用
Chemistry
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Biology
Bioconjugation: The silyl-protected groups can be used to modify biomolecules, aiding in the study of biological processes and the development of bioconjugates.
Medicine
Drug Development: The compound’s stability and reactivity make it a valuable tool in medicinal chemistry for the synthesis of potential drug candidates.
Industry
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” depends on its specific application. In synthetic chemistry, its reactivity is primarily due to the presence of silyl-protected hydroxyl groups, which can be selectively deprotected under specific conditions to reveal reactive hydroxyl functionalities. This allows for precise control over chemical transformations.
相似化合物的比较
Similar Compounds
- trans-4-((tert-Butyldimethylsilyl)oxy)-5-hydroxydihydrofuran-2(3H)-one
- trans-4-hydroxy-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
Uniqueness
The uniqueness of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” lies in the presence of two silyl-protected hydroxyl groups, which provide enhanced stability and reactivity compared to similar compounds with only one silyl-protected group. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required.
属性
分子式 |
C17H36O4Si2 |
|---|---|
分子量 |
360.6 g/mol |
IUPAC 名称 |
(4R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one |
InChI |
InChI=1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3/t13-,14+/m1/s1 |
InChI 键 |
DCFHRVSQGCDCMH-KGLIPLIRSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](CC(=O)O1)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(=O)O1)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


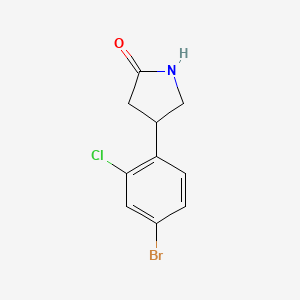
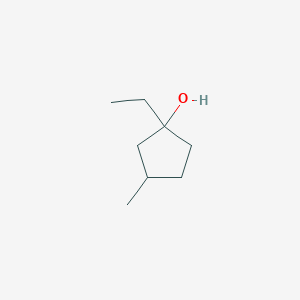
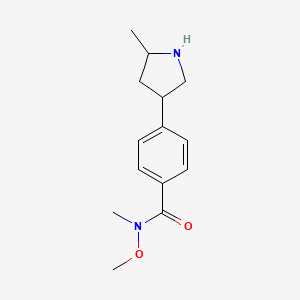

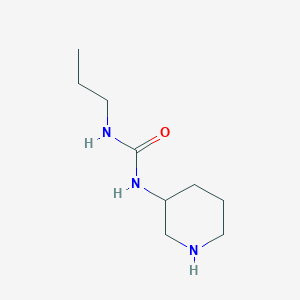


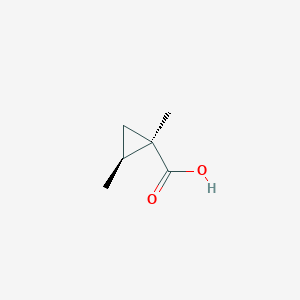

![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)


![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)
